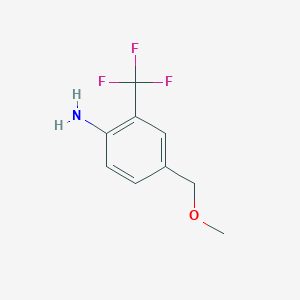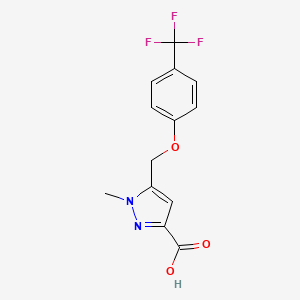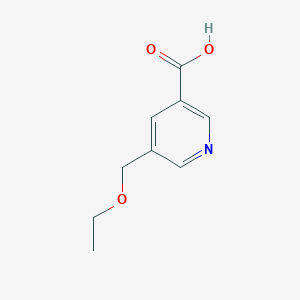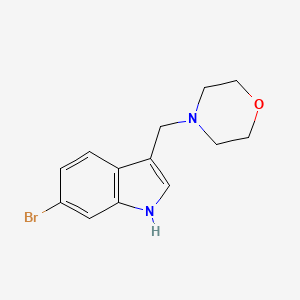![molecular formula C28H36AuF6N2O4PS2 B6316015 [2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) CAS No. 1188507-66-5](/img/structure/B6316015.png)
[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) is a gold-based compound known for its catalytic properties. It is often used in various chemical reactions due to its ability to facilitate processes that are otherwise challenging. The compound is recognized for its stability and effectiveness in catalysis, making it a valuable asset in both academic research and industrial applications .
Métodos De Preparación
The synthesis of [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) typically involves the reaction of [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl] with a gold(I) precursor in the presence of bis(trifluoromethyl)sulfonylimide. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene . Industrial production methods may involve scaling up this reaction while ensuring the purity and consistency of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is known to participate in substitution reactions, where ligands attached to the gold center are replaced by other ligands.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified gold complexes with different ligands.
Aplicaciones Científicas De Investigación
[2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) has a wide range of scientific research applications:
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes, including enzyme mimetics and bioorthogonal chemistry.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs for treating diseases such as cancer.
Mecanismo De Acción
The mechanism by which [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) exerts its effects involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally include the formation of gold-substrate complexes that undergo subsequent chemical changes .
Comparación Con Compuestos Similares
Similar compounds to [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) include other gold-based catalysts such as:
Bis(trifluoromethanesulfonyl)imidategold(I): Known for its use in similar catalytic applications.
[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I): Another gold-based catalyst with comparable properties.
The uniqueness of [2-(Dicyclohexylphosphino)-2’-(N,N-dimethylamino))-1,1’-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I) lies in its specific ligand structure, which provides distinct steric and electronic properties that enhance its catalytic efficiency and selectivity .
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;gold(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP.C2F6NO4S2.Au/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-12,17-22H,3-8,13-16H2,1-2H3;;/q;-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMUXLGTNIZZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36AuF6N2O4PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
870.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
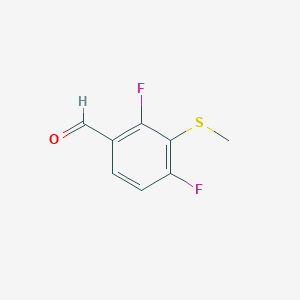
![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)
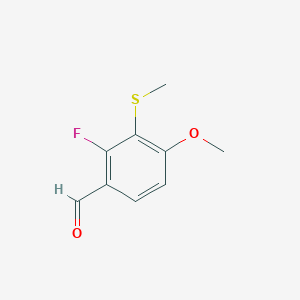
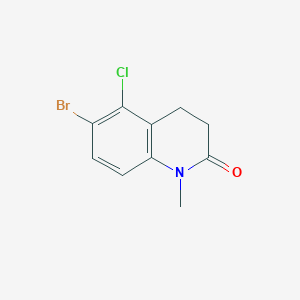

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)
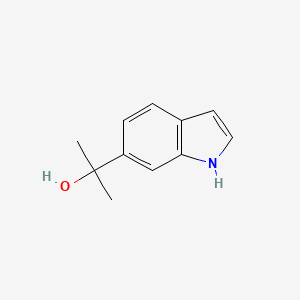
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)
